1,5-Dimethyl-3-nitro-1H-1,2,4-triazole
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Overview
Description
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the nitration of 1,5-dimethyl-1H-1,2,4-triazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes. These methods are designed to optimize yield and purity while minimizing the environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 1,5-dimethyl-3-amino-1H-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-nitro-1H-1,2,4-triazole depends on its application:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Lacks the nitro group, making it less energetic but potentially more stable.
1,5-Diamino-3-nitro-1,2,4-triazole: Contains amino groups instead of methyl groups, which can alter its reactivity and applications.
Uniqueness
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole is unique due to its combination of methyl and nitro groups, which impart specific chemical and physical properties. This combination makes it a versatile compound with applications in various fields, from pharmaceuticals to energetic materials .
Properties
Molecular Formula |
C4H6N4O2 |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
1,5-dimethyl-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C4H6N4O2/c1-3-5-4(8(9)10)6-7(3)2/h1-2H3 |
InChI Key |
QUHFRWOVIJITEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C)[N+](=O)[O-] |
Origin of Product |
United States |
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